molecular formula C21H25N5O4S B1684682 Pevonedistat CAS No. 905579-51-3

Pevonedistat

Cat. No.: B1684682
CAS No.: 905579-51-3
M. Wt: 443.5 g/mol
InChI Key: MPUQHZXIXSTTDU-QXGSTGNESA-N
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Mechanism of Action

Target of Action

Pevonedistat, also known as MLN4924, is a selective inhibitor of the NEDD8-activating enzyme E1 regulatory subunit (NAE1) . NAE1 is a heterodimeric molecule consisting of amyloid beta precursor protein-binding protein 1 (APPBP1) and ubiquitin-like modifier activating enzyme 3 (UBA3) .

Mode of Action

This compound forms a stable covalent adduct with NEDD8 in the NAE catalytic pocket of UBA3 by reacting with thioester-linked NEDD8 bound to the enzyme’s catalytic cysteine . Unlike the labile NEDD8-AMP intermediate, the NEDD8-pevonedistat adduct cannot be utilized in subsequent reactions necessary for NAE activity . This inhibition of NAE prevents activation of cullin-RING ligases (CRLs), which are critical for proteasome-mediated protein degradation .

Biochemical Pathways

The inhibition of NAE by this compound disrupts the NEDD8 conjugation pathway that involves the ubiquitin-like NEDD8 protein and cullin-RING ligases (CRLs) . This disruption leads to the accumulation of CRL substrates, including p21, p27, and NRF2 , thereby suppressing diverse tumor development .

Pharmacokinetics

Following a single dose of this compound at 50 mg/m^2, there was a parallel log-linear decline in plasma and whole blood this compound concentration . The mean terminal half-life of this compound and drug-related material in plasma was 8.4 and 15.6 hours, respectively . This compound distributed preferentially in whole blood with a mean whole-blood-to-plasma ratio for this compound AUC ∞ of 40.8 . By 1 week post dose, the mean recovery of administered radioactivity was 94% (41% in urine and 53% in feces) .

Result of Action

This compound induces cell death and has demonstrated significant therapeutic potential in several malignancies . It has been shown to induce apoptosis in cancer cells by deregulating S-phase DNA synthesis . In colorectal cancer (CRC), this compound has been found to induce cell death through both the extrinsic (TRAIL-R2/caspase-8) and intrinsic (BAX/BAK) apoptotic pathways .

Action Environment

The effect of this compound may be greater for cancer cells than for normal cells if the cancer cells are already deficient in DNA repair due to prior epigenetic silencing of DNA repair genes active in alternative pathways . This suggests that the cellular environment, particularly the presence of certain genetic mutations, can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pevonedistat involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the sulfamate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Pevonedistat undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted analogs .

Scientific Research Applications

Pevonedistat has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pevonedistat is unique in its selective inhibition of the NEDD8-activating enzyme. Similar compounds include:

This compound’s specificity for NEDD8-activating enzyme sets it apart from these compounds, making it a valuable tool for studying the neddylation pathway and a promising therapeutic agent for cancer treatment .

Properties

IUPAC Name

[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUQHZXIXSTTDU-QXGSTGNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701022549
Record name Pevonedistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905579-51-3
Record name Pevonedistat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905579-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pevonedistat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905579513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pevonedistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11759
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pevonedistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEVONEDISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3AZD8D215
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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